7-((4-methoxyphenyl)sulfonyl)-6-(methylthio)-2-(p-tolyl)-1H-imidazo[1,2-b]pyrazole
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Overview
Description
“7-((4-methoxyphenyl)sulfonyl)-6-(methylthio)-2-(p-tolyl)-1H-imidazo[1,2-b]pyrazole” is a synthetic organic compound that belongs to the class of imidazo[1,2-b]pyrazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “7-((4-methoxyphenyl)sulfonyl)-6-(methylthio)-2-(p-tolyl)-1H-imidazo[1,2-b]pyrazole” typically involves multi-step organic reactions. The process may start with the preparation of the imidazo[1,2-b]pyrazole core, followed by the introduction of the sulfonyl, methylthio, and p-tolyl groups through various substitution reactions. Common reagents used in these steps include sulfonyl chlorides, methylthiolating agents, and tolyl halides. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. Optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial to ensure efficiency and cost-effectiveness. Purification methods, such as crystallization, distillation, or chromatography, are employed to obtain the final product with the desired purity.
Chemical Reactions Analysis
Types of Reactions
“7-((4-methoxyphenyl)sulfonyl)-6-(methylthio)-2-(p-tolyl)-1H-imidazo[1,2-b]pyrazole” can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenating agents, nucleophiles, or electrophiles in the presence of catalysts or under specific pH conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic agent for various diseases due to its biological activity.
Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of “7-((4-methoxyphenyl)sulfonyl)-6-(methylthio)-2-(p-tolyl)-1H-imidazo[1,2-b]pyrazole” involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its mechanism fully.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-b]pyrazole derivatives: Compounds with similar core structures but different substituents.
Sulfonyl-containing compounds: Compounds with sulfonyl groups that exhibit similar reactivity.
Methylthio-substituted compounds: Compounds with methylthio groups that undergo similar chemical reactions.
Uniqueness
“7-((4-methoxyphenyl)sulfonyl)-6-(methylthio)-2-(p-tolyl)-1H-imidazo[1,2-b]pyrazole” is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
7-(4-methoxyphenyl)sulfonyl-2-(4-methylphenyl)-6-methylsulfanyl-5H-imidazo[1,2-b]pyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3S2/c1-13-4-6-14(7-5-13)17-12-23-19(21-17)18(20(22-23)27-3)28(24,25)16-10-8-15(26-2)9-11-16/h4-12,22H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXPPXEGKERQZOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN3C(=N2)C(=C(N3)SC)S(=O)(=O)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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